molecular formula C15H18O4 B1146807 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid CAS No. 145743-83-5

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

Cat. No.: B1146807
CAS No.: 145743-83-5
M. Wt: 262.3
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Description

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is an organic compound with a unique structure that includes a cyclopentyloxy group and a methoxyphenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid typically involves the reaction of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired acrylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions will introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but its structure suggests potential interactions with proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is unique due to the presence of both cyclopentyloxy and methoxy groups attached to the phenyl ring, combined with an acrylic acid moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGUFYRGSYPSIJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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